ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate
Description
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at the 6-position, conjugated to a cyanoacrylate moiety. The benzoxazole ring contributes to its aromaticity and electron-deficient character, while the cyano and ester groups enhance its reactivity, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between benzoxazole derivatives and cyanoacetate esters under reflux conditions, often catalyzed by bases such as triethylamine .
Properties
IUPAC Name |
ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-18-13(17)9(6-14)7-15-10-3-4-11-12(5-10)19-8-16-11/h3-5,7-8,15H,2H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVNWDOQQGBER-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)N=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC2=C(C=C1)N=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Amino Group: The amino group is introduced at the 6-position of the benzoxazole ring through a nucleophilic substitution reaction.
Formation of the Propenoate Moiety: The propenoate moiety is formed by the Knoevenagel condensation of the benzoxazole derivative with ethyl cyanoacetate in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated benzoxazole derivatives.
Reduction: Amino-substituted propenoates.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate serves as a building block in synthesizing complex organic molecules.
- Biology The compound is investigated as a fluorescent probe because the benzoxazole ring can emit light upon excitation.
- Medicine Researches explore the potential therapeutic properties of this compound, including anti-inflammatory, antimicrobial, and anticancer activities.
- Industry It is utilized in developing new materials with specific electronic or optical properties.
Potential mechanisms of action
The mechanism of action of this compound involves interactions with specific molecular targets. The benzoxazole ring can interact with DNA, disrupting its function and leading to cell death. The compound can inhibit certain enzymes by binding to their active sites, blocking their activity. The cyano and ethyl ester groups may contribute to its overall biological activity by enhancing its binding affinity and stability.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Forms corresponding oxides or hydroxylated derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Major Products Formed: Hydroxylated benzoxazole derivatives.
- Reduction: Converts the cyano group to an amine or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major Products Formed: Amino-substituted propenoates.
- Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions using nucleophiles like amines or thiols under basic conditions.
- Major Products Formed: Various substituted benzoxazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and ethyl ester groups may also contribute to its overall biological activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate is compared below with three structurally related compounds:
Structural Analogues and Key Differences
Key Observations :
- Benzoxazole vs.
- Cyano Position: The compound’s single cyano group (vs. dicarbonitrile in the pyran analogue) reduces steric hindrance, favoring nucleophilic addition reactions.
- Heterocyclic Core : Pyran-based analogues (e.g., compounds from ) exhibit broader π-conjugation, which may improve charge-transfer properties in materials applications.
Physicochemical and Reactivity Comparisons
Research Findings :
- Synthetic Flexibility : The benzoxazole derivative is synthesized via a one-step condensation, whereas pyran analogues require multi-step cyclization .
- Stability : The benzothiazole analogue shows lower thermal stability due to sulfur’s weaker electronegativity compared to oxygen in benzoxazole .
- Biological Activity : Benzoxazole derivatives are reported to exhibit antimicrobial activity, while pyran-based compounds show stronger fluorescence for imaging applications .
Methodological Considerations
- Structural Validation: X-ray crystallography (e.g., SHELX ) is critical for confirming the (E)-configuration of the propenoate group, as stereochemical errors can drastically alter reactivity.
- Lumping Strategies: Compounds with similar substituents (e.g., cyano groups) may be grouped in computational models to predict degradation pathways, though benzoxazole’s unique electronic profile requires separate evaluation .
Biological Activity
Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
This compound belongs to the class of benzoxazole derivatives. The synthesis typically involves:
- Formation of the Benzoxazole Ring : Cyclization of o-aminophenol with a carboxylic acid derivative.
- Introduction of the Amino Group : Nucleophilic substitution at the 6-position of the benzoxazole ring.
- Formation of the Propenoate Moiety : Knoevenagel condensation with ethyl cyanoacetate in the presence of a base like piperidine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The benzoxazole moiety can intercalate into DNA, disrupting its function and leading to cell death.
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking their activity.
- Fluorescent Properties : The compound may act as a fluorescent probe due to the properties of the benzoxazole ring.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and M4A4 (metastatic breast cancer) cells. The mechanism involves activation of caspases and disruption of mitochondrial function .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| M4A4 | 10 | Mitochondrial disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Disk diffusion tests revealed significant zones of inhibition .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Case Studies
- Study on Apoptotic Mechanisms : A study investigated the apoptotic effects of benzoxazole derivatives on breast cancer cells. Results indicated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of this compound against fungal pathogens such as Candida albicans. The compound demonstrated significant antifungal activity, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate?
- Methodology : Employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Key parameters to optimize include reaction temperature, solvent polarity, and catalyst loading. For example, factorial designs can identify interactions between variables, while central composite designs refine optimal conditions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using high-performance liquid chromatography (HPLC).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the (E)-configuration of the propenoate group and verify substitution patterns on the benzoxazole ring.
- IR : Identify functional groups (e.g., cyano stretch at ~2200 cm, ester carbonyl at ~1700 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. How can solubility and stability issues be addressed during experimental handling?
- Methodology :
- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as the cyano and benzoxazole groups may reduce solubility in nonpolar solvents.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to track degradation kinetics .
Advanced Research Questions
Q. What computational approaches predict reaction pathways for synthesizing derivatives of this compound?
- Methodology : Combine quantum chemical calculations (e.g., density functional theory, DFT) with transition-state modeling to explore feasible reaction mechanisms. For example, reaction path searches can identify intermediates and energy barriers for nucleophilic additions to the cyano group .
- Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine activation energies .
Q. How can crystallographic studies resolve ambiguities in molecular conformation?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for structure refinement. Focus on resolving torsional angles in the propenoate moiety and hydrogen-bonding interactions between the benzoxazole amino group and adjacent molecules .
- Data Contradictions : If NMR suggests rotational flexibility but crystallography shows rigidity, analyze temperature-dependent NMR to assess dynamic behavior in solution .
Q. What strategies reconcile discrepancies between spectroscopic and computational data?
- Methodology :
- NMR vs. DFT : Compare experimental H chemical shifts with DFT-predicted values (e.g., using gauge-including atomic orbital (GIAO) methods). Adjust solvent models in simulations to match experimental conditions .
- IR Frequency Deviations : Account for anharmonic effects in DFT calculations or use hybrid functionals (e.g., B3LYP-D3) to improve vibrational frequency accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
